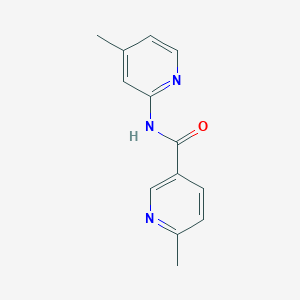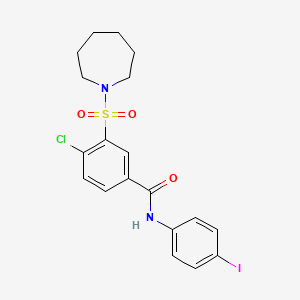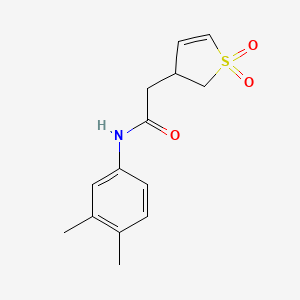
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is not fully understood. However, it is believed that the compound acts by inhibiting enzymes involved in key metabolic pathways. It has been found to inhibit the growth of various bacteria and cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
实验室实验的优点和局限性
One of the main advantages of using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used as a reagent in various reactions and has been found to exhibit antimicrobial and anticancer activity. Additionally, the synthesis method for this compound is relatively simple and yields a high-purity product.
However, there are also limitations to using this compound in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, it can be toxic and must be handled with care.
未来方向
There are several future directions for the research and application of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate. One potential area of research is the development of new synthetic methods for the compound that are more efficient and yield higher purity products. Additionally, the compound could be further explored for its potential as a fluorescent dye and as a probe for detecting metal ions in biological systems.
Another potential area of research is the development of new applications for this compound in the field of medicine. The compound has been found to exhibit antimicrobial and anticancer activity, and further research could lead to the development of new drugs for the treatment of bacterial infections and cancer.
Conclusion:
This compound is a versatile compound that has a range of potential applications in scientific research. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit antimicrobial and anticancer activity. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine and other fields.
合成方法
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate can be synthesized by reacting 8-aminoquinoline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that can be purified by recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is commonly used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as the synthesis of benzoxazoles and benzimidazoles. The compound has also been used in the synthesis of fluorescent dyes and as a probe for detecting metal ions in biological systems. Additionally, this compound has been found to exhibit antimicrobial and anticancer activity.
属性
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-12-7-6-11(18(19)20)9-14(12)24(21,22)23-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLXRRGIAQAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)


![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)